7-Bromo-1-Chloroisoquinoline
Overview
Description
7-Bromo-1-Chloroisoquinoline is an organic compound with the molecular formula C₉H₅BrClN . It is a heterocyclic aromatic compound that contains both bromine and chlorine substituents on an isoquinoline ring. This compound is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-Chloroisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method is the bromination of 1-Chloroisoquinoline using bromine or a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-Chloroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the bromine atom with a methoxy group.
Electrophilic Substitution: Chlorine gas in the presence of a Lewis acid catalyst can introduce additional chlorine atoms.
Oxidation: Hydrogen peroxide in acetic acid is a common reagent for oxidation reactions.
Major Products Formed:
Methoxyisoquinoline: Formed by nucleophilic substitution of the bromine atom.
Isoquinoline N-oxide: Formed by oxidation of the nitrogen atom in the isoquinoline ring.
Scientific Research Applications
7-Bromo-1-Chloroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 7-Bromo-1-Chloroisoquinoline involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The bromine and chlorine substituents can enhance the compound’s binding affinity and specificity towards its target, thereby modulating biological pathways .
Comparison with Similar Compounds
6-Bromo-4-Chloroquinoline: Similar in structure but with different substitution positions on the quinoline ring.
1-Chloroisoquinoline: Lacks the bromine substituent, making it less reactive in certain chemical reactions.
7-Bromoisoquinoline: Lacks the chlorine substituent, affecting its chemical properties and reactivity.
Uniqueness: 7-Bromo-1-Chloroisoquinoline is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring, which provides a versatile platform for further chemical modifications. This dual halogenation enhances its reactivity and makes it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
7-bromo-1-chloroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSWWSIVPWVJOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424693 | |
Record name | 7-Bromo-1-Chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215453-51-3 | |
Record name | 7-Bromo-1-Chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-1-chloroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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